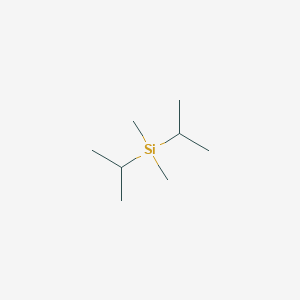![molecular formula C37H24N2O B14139680 10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a biphenyl group and an acridinone core. The presence of these functional groups endows the compound with unique chemical and physical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Analyse Des Réactions Chimiques
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties.
Photovoltaics: It is also explored in organic photovoltaic cells for its ability to facilitate charge transfer and improve efficiency.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Material Science: Its stability and electronic properties make it useful in the design of new materials for various industrial applications.
Mécanisme D'action
The mechanism by which 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one exerts its effects is primarily through its interaction with electronic systems. The carbazole and acridinone moieties facilitate electron transport and charge transfer processes. In OLEDs, for example, the compound acts as a host material, enhancing the emission efficiency and stability of the device .
Comparaison Avec Des Composés Similaires
Similar compounds to 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is also used in OLEDs and has similar electron transport properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a different linkage that affects its electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: This compound is used in similar applications but has a different structural arrangement that influences its performance in electronic devices.
The uniqueness of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one lies in its combination of carbazole, biphenyl, and acridinone moieties, which provide a balance of stability, electronic properties, and versatility in various applications.
Propriétés
Formule moléculaire |
C37H24N2O |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
10-[4-(4-carbazol-9-ylphenyl)phenyl]acridin-9-one |
InChI |
InChI=1S/C37H24N2O/c40-37-31-11-3-7-15-35(31)39(36-16-8-4-12-32(36)37)28-23-19-26(20-24-28)25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38/h1-24H |
Clé InChI |
NUEUGIQIUCNWPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(=O)C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)

![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)



